1-(4-Hydroxyphenylazo)-2-naphthol

Catalog No.
S4932475
CAS No.
14934-27-1
M.F
C16H12N2O2
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenylazo)-2-naphthol

CAS Number

14934-27-1

Product Name

1-(4-Hydroxyphenylazo)-2-naphthol

IUPAC Name

1-[(4-hydroxyphenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)17-18-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,19-20H

InChI Key

VFCMIQSRZVLDRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)O)O

The exact mass of the compound 1-[(4-hydroxyphenyl)diazenyl]-2-naphthol is 264.089877630 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Hydroxyphenylazo)-2-naphthol, also known as an azo dye, is a chemical compound characterized by its distinctive azo group (-N=N-) linking a 4-hydroxyphenyl moiety to a naphthol structure. Its molecular formula is C16H12N2O2C_{16}H_{12}N_{2}O_{2}, and it is noted for its vibrant color, which makes it useful in various applications, particularly in the dyeing industry. The presence of the hydroxy group enhances its solubility and reactivity compared to other azo compounds, contributing to its unique properties.

Typical of azo compounds:

  • Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The azo group can undergo reduction to yield corresponding amines, utilizing reducing agents such as sodium dithionite or hydrogen gas in the presence of catalysts like palladium on carbon.
  • Electrophilic Substitution: The aromatic rings of the compound are prone to electrophilic substitution reactions, which can be carried out using reagents like bromine or sulfuric acid .

The synthesis of 1-(4-hydroxyphenylazo)-2-naphthol typically involves:

  • Diazotization: The process begins with the diazotization of 4-aminophenol, where it is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium (usually sodium hydroxide) to yield the final product. This reaction is crucial as it forms the azo bond that characterizes the compound .

1-(4-Hydroxyphenylazo)-2-naphthol has various applications:

  • Dyeing Industry: It is primarily used as a dye for textiles due to its bright color and stability.
  • Pigments: The compound serves as a pigment in paints and coatings.
  • Biological Research: It is utilized in studies exploring the interactions of azo dyes with biological systems due to its unique chemical properties .

Interaction studies involving 1-(4-hydroxyphenylazo)-2-naphthol focus on its binding affinity with proteins and other biomolecules. The hydroxy group allows for hydrogen bonding interactions, enhancing its potential as a ligand in biochemical assays. Additionally, research indicates that the reduction of the azo group can lead to different biological activities, making it a subject of interest in pharmacological studies .

Several compounds share structural similarities with 1-(4-hydroxyphenylazo)-2-naphthol. Here are some notable examples:

Compound NameStructural DifferencesUnique Features
1-(4-Methoxyphenylazo)-2-naphtholContains a methoxy group instead of a hydroxy groupAlters solubility and reactivity
1-(4-Chlorophenylazo)-2-naphtholContains a chloro group instead of a hydroxy groupPotentially alters color properties
1-(4-Aminophenylazo)-2-naphtholContains an amino group instead of a hydroxy groupIncreased reactivity due to amino group

Uniqueness

The uniqueness of 1-(4-hydroxyphenylazo)-2-naphthol lies in its hydroxy substituent, which enhances solubility and reactivity compared to similar compounds. This property makes it particularly effective in dyeing applications and biological interactions, distinguishing it from other azo dyes that may not exhibit the same level of reactivity or binding affinity .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.089877630 g/mol

Monoisotopic Mass

264.089877630 g/mol

Heavy Atom Count

20

UNII

W2BST3D58N

Dates

Last modified: 11-23-2023

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